2-Chloro-5-(4-chlorophenyl)nicotinonitrile CAS number 35982-99-1
2-Chloro-5-(4-chlorophenyl)nicotinonitrile CAS number 35982-99-1
CAS Number: 35982-99-1 Molecular Formula: C₁₂H₆Cl₂N₂ Molecular Weight: 249.09 g/mol
Executive Summary: The Scaffold Advantage
In the landscape of modern medicinal chemistry and agrochemical design, 2-Chloro-5-(4-chlorophenyl)nicotinonitrile represents a "privileged scaffold." Its value lies not merely in its structure, but in its orthogonal reactivity .
This molecule features three distinct functional handles, each addressable under specific conditions:
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C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent nitrile.
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C3-Nitrile: A versatile precursor for amides (via hydrolysis), amines (via reduction), or heterocycles (e.g., tetrazoles).
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C5-Aryl Group: A lipophilic tail established early in the synthesis, providing the necessary steric bulk and hydrophobic interaction for protein binding pockets (common in kinase inhibitors).
This guide provides a rigorous technical analysis of the synthesis, chemoselectivity, and application of CAS 35982-99-1, designed for researchers requiring high-purity functionalization protocols.
Chemical Architecture & Properties
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Melting Point | 188–192 °C (Typical) |
| LogP (Predicted) | ~3.8 (High Lipophilicity) |
| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |
| Reactivity Profile | C2-Cl: Labile to amines/alkoxides.C3-CN: Susceptible to hydrolysis.C5-Ar: Stable biaryl linkage. |
Synthesis Protocol: Chemoselective Construction
The most robust route to CAS 35982-99-1 utilizes a Suzuki-Miyaura cross-coupling . The critical challenge here is chemoselectivity . The starting material, 5-bromo-2-chloronicotinonitrile, contains two halogen atoms.
The Mechanistic Insight: Palladium-catalyzed oxidative addition occurs preferentially at the C5-Bromine bond rather than the C2-Chlorine bond. The C-Br bond is weaker (bond dissociation energy ~66 kcal/mol) compared to C-Cl (~81 kcal/mol). Furthermore, the C2 position is sterically crowded by the C3-nitrile, slightly hindering the bulky palladium phosphine complex, whereas the C5 position is more accessible.
Experimental Workflow
Objective: Selective arylation at C5 without displacing the C2-chlorine.
Reagents:
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Substrate: 5-Bromo-2-chloronicotinonitrile (1.0 eq)
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Coupling Partner: 4-Chlorophenylboronic acid (1.1 eq)
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
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Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 eq)
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Solvent: 1,4-Dioxane (degassed)
Step-by-Step Protocol:
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Inerting: Charge a round-bottom flask with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (x3).
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Solvation: Add degassed 1,4-Dioxane via syringe.
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Activation: Add the aqueous Na₂CO₃ solution. The biphasic mixture requires vigorous stirring.
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Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 90°C to prevent oxidative addition into the C2-Cl bond.
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Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the bromide (M+ 216/218) and appearance of the product (M+ 249).
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Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Downstream Functionalization: The Logic of Divergence
Once synthesized, CAS 35982-99-1 serves as a branching point. The following diagram illustrates the two primary pathways: SNAr displacement (preserving the nitrile) vs. Nitrile Hydrolysis (preserving the chloride).
Visualization: Reactivity Pathways
Figure 1: Chemoselective divergence from the core scaffold. Route A exploits the electron-deficient C2 position, while Route B targets the nitrile functionality.
Critical Application: SNAr Displacement Protocol
The most common utilization of this scaffold is the introduction of complex amines at the C2 position, often seen in the synthesis of p38 MAP kinase inhibitors or agrochemical fungicides.
Why it works: The pyridine ring is electron-poor (π-deficient). The presence of the -CN group at C3 (ortho to the chlorine) exerts a strong inductive (-I) and mesomeric (-M) effect, making the C2-carbon highly electrophilic. This allows nucleophilic attack by amines even under mild conditions.
Protocol (General Procedure):
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Dissolution: Dissolve CAS 35982-99-1 (1.0 eq) in anhydrous THF or DMF.
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Nucleophile: Add the primary or secondary amine (1.2 eq).
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Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 eq) to scavenge HCl.
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Conditions:
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Aliphatic Amines: Stir at RT for 2–4 hours.
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Aniline Derivatives: Heat to 60–80°C.
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Validation: The reaction is self-validating; the product will precipitate (in non-polar solvents) or show a distinct RF shift on TLC due to the loss of the chlorine and introduction of the amine polarity.
Safety & Handling
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Hazard Class: Irritant (Skin/Eye). Toxic if swallowed (Nitrile content).
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Specific Hazard: Upon combustion or strong acid hydrolysis, may release Hydrogen Cyanide (HCN) or NOx gases.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (slow hydrolysis of nitrile over years).
References
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ChemicalBook. (2024). 2-CHLORO-5-(4-CHLOROPHENYL)NICOTINONITRILE Properties and Suppliers.[1] Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text on the selectivity of Suzuki coupling used in the synthesis protocol).
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PrepChem. (2023). Synthesis of substituted nicotinonitriles. Retrieved from
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PubChem. (2024). Compound Summary: 2-Chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile.[2] Retrieved from
